1-(3-Chloropropyl)-3-methoxybenzene
Overview
Description
1-(3-Chloropropyl)-3-methoxybenzene, also known as m-CPP, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive drug that has been used in scientific research to study its effects on the human body. This compound has been found to have various biochemical and physiological effects, making it an interesting subject for further research.
Scientific Research Applications
Atmospheric Chemistry and Environmental Impact
- Methoxybenzene (MB) variants, including those similar to 1-(3-Chloropropyl)-3-methoxybenzene, have been identified as potential air pollutants, which may affect the troposphere. A study used quantum chemical methods and Rice–Ramsperger–Kassel–Marcus (RRKM) theory to investigate the ozonolysis of MB, providing essential reference data for future experimental research in this area (Sun et al., 2016).
Electrochemical Properties and Environmental Remediation
- Research involving methoxybenzene derivatives like 1-(3-Chloropropyl)-3-methoxybenzene focused on the electrochemical reduction of methoxychlor, a pesticide, at various cathodes. This study provides insights into the electrochemical behavior of these compounds and their potential for environmental remediation applications (McGuire & Peters, 2016).
Atmospheric Distribution and Source Analysis
- The distribution of bromochloromethoxybenzenes, including structures related to 1-(3-Chloropropyl)-3-methoxybenzene, was studied in the marine troposphere. This research is significant for understanding the mixed biogenic and anthropogenic origins of these organohalogens (Führer & Ballschmiter, 1998).
Pharmacological Research
- A study on a COX-1-selective inhibitor involving a methoxybenzene derivative highlights the potential pharmaceutical applications of such compounds. The research provides valuable information on molecular structures that could aid in the development of more effective drugs (Long et al., 2009).
Organometallic Chemistry
- The molecular structure of 1-lithio-2-methoxybenzene, a compound structurally related to 1-(3-Chloropropyl)-3-methoxybenzene, was investigated both in the solid state and in solution, providing critical insights for organometallic chemistry (Harder et al., 1989).
Crystallography and Material Science
- Studies on substituted methoxybenzene derivatives, including those related to 1-(3-Chloropropyl)-3-methoxybenzene, offer insights into their crystal structures. Such research is crucial for material science and the development of new materials (Fun et al., 1997).
properties
IUPAC Name |
1-(3-chloropropyl)-3-methoxybenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8H,3,5,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHIZUIPLZWCGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropropyl)-3-methoxybenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.